Lidocaine Hydrochloride Demonstrates Lower Neurotoxicity Compared to Higher-Potency Local Anesthetics
In a direct comparison of eight local anesthetics on human neuroblastoma (SHEP) cells, Lidocaine Hydrochloride exhibited significantly lower apoptotic potency than higher-potency agents like bupivacaine and ropivacaine. This differential safety profile is a key selection criterion for applications where neuronal cell viability is paramount [1].
| Evidence Dimension | Apoptotic potency (neurotoxicity) ranking |
|---|---|
| Target Compound Data | Lowest toxicity group (with procaine and articaine) |
| Comparator Or Baseline | tetracaine > bupivacaine > prilocaine = mepivacaine = ropivacaine |
| Quantified Difference | Lidocaine is in the least toxic group, demonstrating significantly lower apoptotic induction than agents like bupivacaine and ropivacaine. |
| Conditions | Human SHEP neuroblastoma cells; 24h incubation; flow cytometry with Annexin V / 7-AAD staining. |
Why This Matters
For research involving neuronal cell cultures or in vivo models where minimizing off-target neurotoxicity is critical, selecting lidocaine over bupivacaine or ropivacaine can reduce confounding apoptotic effects and improve data reproducibility.
- [1] Werdehausen, R., et al. (2009). Apoptosis induction by different local anaesthetics in a neuroblastoma cell line. British Journal of Anaesthesia, 103(5), 711-718. doi:10.1093/bja/aep236 View Source
